2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Descripción general

Descripción

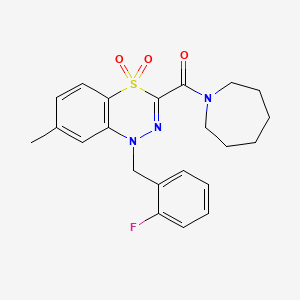

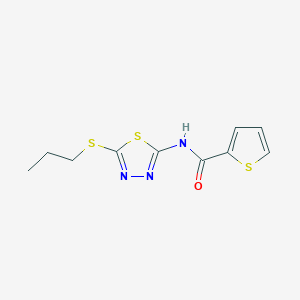

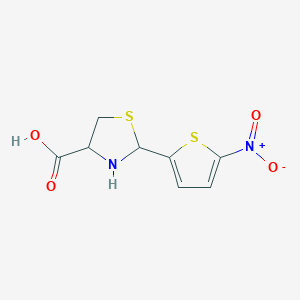

“2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9FN2O4 . It belongs to the family of isoindoline-1,3-dione heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Synthesis Analysis

Isoindoline-1,3-dione derivatives, such as “this compound”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This reaction is typically carried out under reflux conditions for 24 hours .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The presence of a fluoro and a nitro group on the benzyl ring adds to the complexity of the molecule .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They have been used in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 300.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.Aplicaciones Científicas De Investigación

Herbicidal Activity

Research has shown that derivatives of isoindoline-1,3-dione, such as those involving fluoro and nitro substitutions, exhibit significant herbicidal activity. For instance, a study on the synthesis and herbicidal activity of isoindoline-1,3-diones, including derivatives used as lead compounds for optimization, demonstrated commercial levels of herbicidal activity. These compounds operate by inhibiting protoporphyrinogen oxidase (protox), a critical enzyme in the chlorophyll biosynthesis pathway, thereby offering a mechanism for controlling unwanted vegetation in agriculture (Huang et al., 2005).

Gel Formation and Solvation Effects

Another study explored the solvation effects on the reaction paths and gel formation of imide derivatives, including those related to isoindoline-1,3-dione. The research found that different solvents could direct the outcome of condensation reactions involving naphthalic anhydride and nitro-diaminobenzenes towards distinct products with varying abilities to form gels in mixed solvents. This indicates the potential of isoindoline-1,3-dione derivatives in materials science, particularly in the design of responsive or smart materials (Singh & Baruah, 2008).

Tyrosinase Inhibitory Activity

Phthalimide-1,2,3-triazole hybrid compounds, including those with a benzyl ring linked to 2-nitrobenzyl isoindoline-1,3-dione, have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. Such compounds could have applications in the development of treatments for conditions related to melanin overproduction, such as hyperpigmentation (Tehrani et al., 2019).

Antimicrobial Activity

Isoindoline-1,3-dione analogues have also been synthesized and evaluated for their antimicrobial properties. The research findings suggest that these compounds exhibit moderate biological activities against both gram-positive and gram-negative bacterial strains, as well as antifungal activity, highlighting their potential as antimicrobial agents (Sankhe & Chindarkar, 2021).

Metal Ion Sensing and DNA Binding

Isoindoline-1,3-dione derivatives have been explored for their ability to act as chemosensors for metal ions and protons, as well as their capacity to bind to DNA. Such studies indicate the potential use of these compounds in the development of new diagnostic tools and therapeutic agents (Nayab et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.

Direcciones Futuras

The development and discovery of novel isoindoline-1,3-dione derivatives is a subject of substantial interest among researchers . There is a necessity for the development of sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .

Propiedades

IUPAC Name |

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPIPCBUSCYQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)